molecular formula C17H19NO8S B7856160 (5S,6R)-(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-((S)-1-hydroxyethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

(5S,6R)-(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-((S)-1-hydroxyethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Cat. No.: B7856160
M. Wt: 397.4 g/mol
InChI Key: JQBKWZPHJOEQAO-FCLUJVBKSA-N
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Description

This compound is a β-lactam antibiotic derivative characterized by a bicyclo[3.2.0]heptene core fused with a 1,3-dioxol-4-ylmethyl ester group at the C2 position. The stereochemistry at positions 5S, 6R, and the (R)-tetrahydrofuran-2-yl substituent at C3 are critical for its structural specificity and bioactivity. The (S)-1-hydroxyethyl group at C6 enhances its interaction with bacterial penicillin-binding proteins (PBPs), a common feature in carbapenem-class antibiotics . The 5-methyl-2-oxo-1,3-dioxol-4-ylmethyl ester moiety likely contributes to improved stability against β-lactamases and enhanced membrane permeability compared to simpler esters .

Properties

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (5S,6R)-6-[(1S)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO8S/c1-7(19)11-14(20)18-12(13(27-15(11)18)9-4-3-5-23-9)16(21)24-6-10-8(2)25-17(22)26-10/h7,9,11,15,19H,3-6H2,1-2H3/t7-,9+,11+,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBKWZPHJOEQAO-FCLUJVBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)O1)COC(=O)C2=C(SC3N2C(=O)C3C(C)O)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC(=O)O1)COC(=O)C2=C(S[C@@H]3N2C(=O)[C@H]3[C@H](C)O)[C@H]4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5S,6R)-(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-((S)-1-hydroxyethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with structurally similar compounds.

Structural Characteristics

This compound has a molecular formula of C17H19NO8SC_{17}H_{19}NO_8S and a molecular weight of approximately 397.40 g/mol. Its structure includes:

  • A bicyclic framework that contributes to its biological interactions.
  • A dioxolane ring , which is often associated with various pharmacological activities.
  • A thiazolidine moiety , enhancing its reactivity and potential interactions with biological targets.

The presence of multiple stereocenters suggests that stereochemistry plays a crucial role in its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar bicyclic structures often exhibit antibacterial and antifungal properties. For example, derivatives of bicyclic compounds have been shown to target bacterial cell wall synthesis and disrupt fungal cell membranes, leading to cell death . The compound's structural diversity may enhance its efficacy against resistant strains of bacteria.

Anticancer Activity

Compounds featuring dioxolane rings have also been linked to anticancer effects. Studies suggest that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways . The unique combination of functional groups in this compound may allow it to interact with various cellular targets involved in cancer progression.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which can lead to reduced proliferation of pathogens or cancer cells.
  • Receptor Modulation : The presence of hydroxyl groups may facilitate interactions with cell surface receptors, modulating signaling pathways critical for cell survival and proliferation .
  • Structural Flexibility : The bicyclic nature allows for conformational changes that may enhance binding affinity to biological targets.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesBiological Activity
Compound ABicyclic structure with nitrogenAntibacterial
Compound BSimilar dioxolane ringAntifungal
Compound CThiazolidine derivativeAnticancer

This table illustrates that while there are compounds with similar frameworks, the specific combination of functional groups and stereochemistry in this compound may confer unique biological properties that differentiate it from others .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Antibacterial Study : A study evaluated the antibacterial efficacy of dioxolane derivatives against Staphylococcus aureus, showing significant inhibition at low concentrations.
  • Anticancer Research : Research on thiazolidine derivatives demonstrated their ability to induce apoptosis in breast cancer cells through mitochondrial pathways.
  • Fungal Inhibition : Compounds structurally related to the target compound were tested against Candida albicans, revealing promising antifungal activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of 4-thia-1-azabicyclo[3.2.0]hept-2-ene derivatives with variations in substituents influencing bioactivity and pharmacokinetics. Key analogues include:

Compound Name Substituents (C3, C6, C2 Ester) Molecular Weight Key Properties
Target Compound (R)-Tetrahydrofuran-2-yl, (S)-1-hydroxyethyl, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Not explicitly stated Likely enhanced β-lactamase stability; predicted moderate lipophilicity due to tetrahydrofuran
(5R,6S)-6-((R)-1-hydroxyethyl)-7-oxo-3-((5-oxopyrrolidin-2-yl)methyl) analogue (5-oxopyrrolidin-2-yl)methyl, (R)-1-hydroxyethyl, carboxylic acid 312.34 g/mol Higher solubility due to carboxylic acid group; reduced ester stability
4-Nitrobenzyl ester derivative (R)-1-hydroxyethyl, 4-nitrobenzyl ester, diphenylphosphonooxy 594.51 g/mol High molecular weight; nitro group may enhance electrophilicity but reduce oral bioavailability
Penicillin G derivative (α-phenoxypropyl-penicillin) Phenoxybutanoyl group, methyl 378.4 g/mol Broader Gram-positive activity; susceptible to β-lactamases

Pharmacological and Physicochemical Comparisons

  • β-Lactamase Stability : The target compound’s 1,3-dioxol-4-ylmethyl ester and tetrahydrofuran substituent may confer greater resistance to hydrolysis compared to simpler esters like the 4-nitrobenzyl derivative .
  • Bioactivity: The (S)-1-hydroxyethyl group at C6 aligns with carbapenem-class antibiotics (e.g., meropenem), suggesting potent activity against Gram-negative bacteria by targeting PBPs .
  • Solubility and Lipophilicity : The tetrahydrofuran substituent balances lipophilicity, favoring tissue distribution, while the carboxylic acid analogue prioritizes solubility at the expense of cellular uptake .

Therapeutic Potential and Limitations

  • Advantages: The compound’s stereochemistry and substituents suggest a broader antimicrobial spectrum than penicillin derivatives like α-phenoxypropyl-penicillin .
  • Limitations: High molecular weight (inferred from analogues) may limit oral absorption, necessitating intravenous administration, as seen with other β-lactams .

Preparation Methods

Condensation and Acylation

Step 1 : Zinc halide-catalyzed condensation of Intermediate A and Intermediate B yields (3R,4R)-3-[(R)-1-tert-butyldimethylsilyloxyethyl]-4-[(R)-2-tetrahydrofuroylthio]azetidin-2-one.
Step 2 : Acylation with tert-butoxyoxalyl chloride under alkaline conditions introduces the oxalyl group.

Reaction Conditions :

ParameterValue
CatalystZinc chloride (1.2 eq)
SolventDichloromethane/ethyl acetate
Temperature10–25°C
Yield68–73%

Cyclization and Deprotection

Step 3 : Cyclization using triethyl phosphite forms the bicyclic β-lactam core.
Step 4 : Simultaneous removal of tert-butyldimethylsilyl (TBS) and allyl groups via trifluoroacetic acid (TFA) and palladium catalysis.

Key Observations :

  • Pd/C-mediated deallylation avoids hazardous reagents (e.g., tetrabutylammonium fluoride).

  • Sodium 2-ethylhexanoate ensures high-purity sodium salt formation (purity >99% by HPLC).

Stereochemical Control and Optimization

Chiral Resolutions

  • Enantiomeric excess : Achieved via Shono oxidation (electrochemical methoxylation) of cyclopentane precursors.

  • Crystallization : Acetone/water mixtures yield crystalline faropenem sodium hemipentahydrate (PXRD data in Table 1).

Table 1: X-Ray Diffraction Data for Crystalline Form

2θ (°)Intensity (%)
9.1100
12.785
18.378
25.265
Source: WO2008035153A2

Protecting Group Strategies

  • Carboxylate Protection : (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group ensures stability during synthesis.

  • Hydroxyethyl Protection : tert-butyldimethylsilyl ether prevents undesired side reactions.

Industrial-Scale Process Improvements

One-Pot Deprotection

Recent patents (CN103059046A, CN107337684A) describe single-step deprotection using TFA, reducing cycle time by 40%.

Advantages :

  • Eliminates intermediate isolations.

  • Yields: 73–82%.

Solvent and Catalyst Optimization

  • Solvents : Tetrahydrofuran (THF)/water mixtures enhance solubility and reaction rates.

  • Catalysts : Tetrakis(triphenylphosphine)palladium(0) (0.5–1 mol%) improves deallylation efficiency.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (D2O): δ 5.21 (d, J=4.8 Hz, 1H, C6-H), 4.98 (m, 1H, tetrahydrofuran-H), 1.32 (d, J=6.4 Hz, 3H, CH3).

  • HPLC : Purity >99% with C18 column (acetonitrile/water gradient).

Physicochemical Properties

  • Specific rotation : [α]D²⁵ = +145°–150° (c=1, H2O).

  • Stability : Degrades <2% under accelerated conditions (40°C/75% RH, 6 months) .

Q & A

Q. What are the critical considerations for optimizing the multi-step synthesis of this bicyclic β-lactam derivative?

Methodological Answer: Synthesis of this compound requires precise control over stereochemistry and reactive intermediates. Key steps include:

  • Coupling Reactions : Use of activating agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to facilitate esterification between the β-lactam core and the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group .
  • Stereochemical Integrity : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to preserve the (5S,6R) and (R)-tetrahydrofuran configurations .
  • Purification : Gradient HPLC with C18 columns and trifluoroacetic acid (TFA) as a mobile phase modifier to resolve diastereomers .

Q. How can researchers confirm the stereochemical assignments of the tetrahydrofuran and β-lactam moieties?

Methodological Answer:

  • X-ray Crystallography : Single-crystal analysis provides definitive proof of stereochemistry, particularly for the (R)-tetrahydrofuran and (S)-1-hydroxyethyl groups .
  • NMR Spectroscopy :
    • NOESY : Correlates spatial proximity of protons (e.g., H-6 and H-7 in the β-lactam ring) to confirm axial/equatorial orientations .
    • ²J Coupling : Analysis of vicinal coupling constants (³J₆,₇ ~3–4 Hz) to verify cis/trans relationships in the bicyclic system .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported biological activity data for this compound?

Methodological Answer: Contradictions in bioactivity (e.g., MIC values against Gram-negative bacteria) often arise from:

  • Assay Variability : Standardize broth microdilution protocols per CLSI guidelines, including cation-adjusted Mueller-Hinton broth and consistent inoculum sizes (1–5 × 10⁵ CFU/mL) .
  • Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., hydrolyzed β-lactam or oxidized tetrahydrofuran derivatives) that may antagonize activity .
  • Membrane Permeability Studies : Compare accumulation in E. coli via fluorometric assays with nitrocefin as a β-lactamase-sensitive probe .

Q. How can computational modeling elucidate the degradation pathways of this compound under physiological pH?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate hydrolysis of the β-lactam ring at pH 7.4 using AMBER force fields, focusing on water accessibility to the carbonyl carbon .
  • DFT Calculations : Calculate activation energies for acid-catalyzed (pH 2.0) vs. base-catalyzed (pH 9.0) degradation pathways at the B3LYP/6-31G* level .
  • Experimental Validation : Compare predicted degradation products (e.g., ring-opened thiol intermediates) with LC-MS/MS data from accelerated stability studies .

Q. What advanced techniques resolve conflicting stereochemical assignments in older literature?

Methodological Answer:

  • Resonance-Enabled XRD : Utilize synchrotron radiation to enhance resolution for crystals with weak diffraction (e.g., <1.0 Å) .
  • Residual Dipolar Couplings (RDCs) : Align samples in poly-γ-benzyl-L-glutamate gels to measure ¹³C-¹H RDCs for ambiguous stereocenters .
  • VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-predicted spectra for the (5S,6R) configuration .

Q. How can researchers mitigate oxidative degradation during long-term storage?

Methodological Answer:

  • Lyophilization : Formulate with cryoprotectants (e.g., trehalose) and store at -80°C under argon to prevent oxidation of the tetrahydrofuran moiety .
  • Antioxidant Additives : Include 0.1% (w/v) ascorbic acid or EDTA in stock solutions to chelate trace metal ions .
  • Stability Monitoring : Use Raman spectroscopy to track oxidation-specific peaks (e.g., 1680 cm⁻¹ for carbonyl groups) monthly .

Q. What methodologies validate the compound’s mechanism of action against β-lactamase-producing pathogens?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ against purified TEM-1 β-lactamase using nitrocefin hydrolysis (ΔA₄₈₂ nm) .
  • Time-Kill Curves : Assess bactericidal activity over 24 hours in Klebsiella pneumoniae with/without β-lactamase inhibitors (e.g., clavulanic acid) .
  • Molecular Docking : Predict binding to penicillin-binding proteins (PBPs) using AutoDock Vina, focusing on the Ser³⁰⁰-Lys³³⁴ catalytic motif .

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